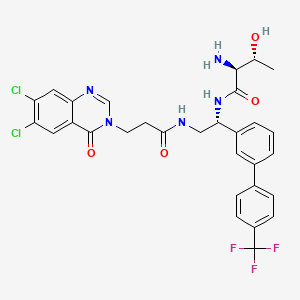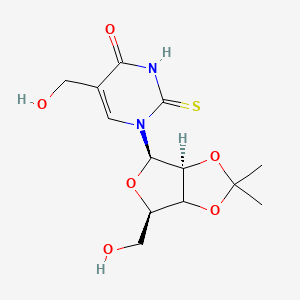
5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves several steps, typically starting with the protection of the hydroxyl groups of the nucleosideThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group.
Reduction: This reaction can affect the thiouridine moiety.
Substitution: This reaction can occur at various positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Applications De Recherche Scientifique
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is also distinct compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C13H18N2O6S |
|---|---|
Poids moléculaire |
330.36 g/mol |
Nom IUPAC |
1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8?,9+,11-/m1/s1 |
Clé InChI |
BETDENPMPLSMTA-IPILIZDMSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=C(C(=O)NC3=S)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


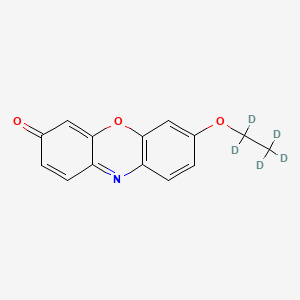

![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
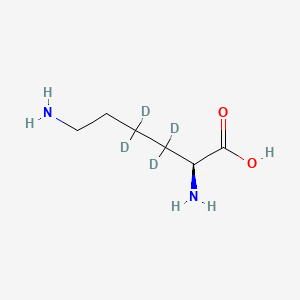
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)

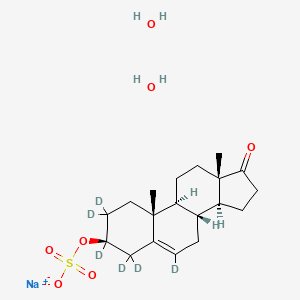
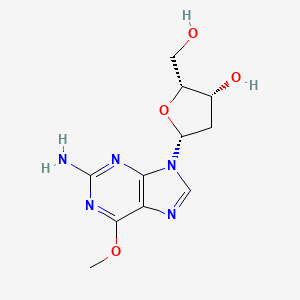
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
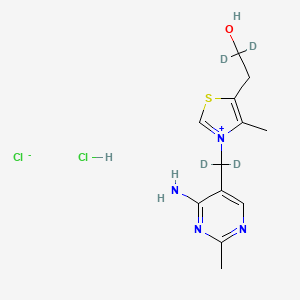
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
